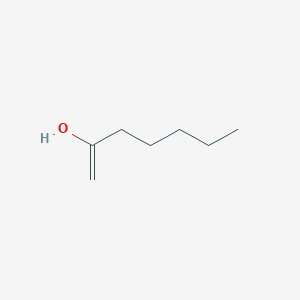

Hept-1-EN-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hept-1-EN-2-OL, also known as heptenol, is a colorless liquid with a fruity odor. It is an unsaturated alcohol with a molecular formula of C7H14O and a molecular weight of 114.19 g/mol. Heptenol has been widely used in the scientific community due to its unique properties, such as its ability to act as a pheromone in insects and as a ligand in biochemical assays.

Mécanisme D'action

Heptenol acts as a pheromone in insects by binding to specific receptors on the antennae. This binding triggers a series of physiological and behavioral responses, such as mating behavior and aggregation. In biochemical assays, Hept-1-EN-2-OL acts as a ligand by binding to the active site of a protein, altering its conformation and activity.

Biochemical and Physiological Effects:

Heptenol has been shown to have various biochemical and physiological effects. In insects, Hept-1-EN-2-OL can alter mating behavior, aggregation, and oviposition. In biochemical assays, Hept-1-EN-2-OL can modulate protein activity and function. However, the specific effects of Hept-1-EN-2-OL can vary depending on the species and context.

Avantages Et Limitations Des Expériences En Laboratoire

Heptenol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, Hept-1-EN-2-OL can be expensive and its effects can be species-specific, making it important to use caution when interpreting results.

Orientations Futures

There are several future directions for research on Hept-1-EN-2-OL. One area of interest is the identification of additional insect species that use Hept-1-EN-2-OL as a pheromone. Another area is the development of new methods for synthesizing Hept-1-EN-2-OL and its derivatives. Additionally, further research is needed to elucidate the specific biochemical and physiological effects of Hept-1-EN-2-OL in different contexts and species.

Méthodes De Synthèse

Heptenol can be synthesized through various methods, including the reduction of heptenal or the hydration of heptene. One common method is the reduction of heptenal using sodium borohydride as a reducing agent. This method is efficient and yields high purity Hept-1-EN-2-OL.

Applications De Recherche Scientifique

Heptenol has been extensively used in scientific research, particularly in the field of insect behavior and physiology. Insects use pheromones as a means of communication, and Hept-1-EN-2-OL has been identified as a pheromone in several insect species, including the fruit fly Drosophila melanogaster and the tsetse fly Glossina morsitans. Heptenol has also been used as a ligand in biochemical assays to study protein-ligand interactions.

Propriétés

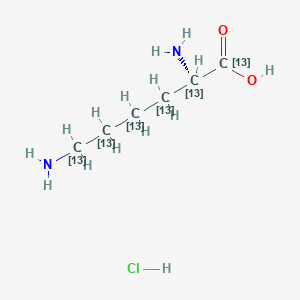

Numéro CAS |

117186-38-6 |

|---|---|

Formule moléculaire |

C7H14O |

Poids moléculaire |

114.19 g/mol |

Nom IUPAC |

hept-1-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h8H,2-6H2,1H3 |

Clé InChI |

XXYOEHRZCDHOOF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)O |

SMILES canonique |

CCCCCC(=C)O |

Synonymes |

1-Hepten-2-ol (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)